5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine 5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15984702
InChI: InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-4-5(12-6)3-11-13-4/h1-3H,(H,11,13)
SMILES:
Molecular Formula: C7H4F3N3
Molecular Weight: 187.12 g/mol

5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine

CAS No.:

Cat. No.: VC15984702

Molecular Formula: C7H4F3N3

Molecular Weight: 187.12 g/mol

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine -

Specification

Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
IUPAC Name 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Standard InChI InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-4-5(12-6)3-11-13-4/h1-3H,(H,11,13)
Standard InChI Key ZEQYVIOWRNYHGG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C1NN=C2)C(F)(F)F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The core structure of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine consists of a pyrazole ring fused to a pyridine ring at the [4,3-b] positions, with a trifluoromethyl (-CF₃) group at the 5-position. This arrangement confers electron-withdrawing properties and lipophilicity, which are critical for interactions with biological targets.

Spectroscopic Characterization

Detailed NMR studies (¹H, ¹³C, ¹⁵N, and ¹⁹F) of analogous pyrazolo[4,3-c]pyridines reveal distinct chemical shifts for the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and aromatic protons (δ 7.5–9.0 ppm in ¹H NMR) . Spin-spin coupling constants, such as JHFJ_{H-F} = 10–12 Hz, confirm through-space interactions between the -CF₃ group and adjacent protons .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₄F₃N₃
Molecular Weight187.125 g/mol
IUPAC Name5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
SolubilityLow in water; soluble in DMSO
Storage Conditions2–8°C in dry environment

The trifluoromethyl group significantly lowers the compound’s pKa, enhancing membrane permeability compared to non-fluorinated analogs.

Synthetic Methodologies

Sonogashira Cross-Coupling and Cyclization

A one-pot multicomponent synthesis starting from 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde involves:

  • Sonogashira Coupling: Reaction with terminal alkynes (e.g., phenylacetylene) in the presence of Pd(PPh₃)₂Cl₂ and tert-butylamine under microwave irradiation (100°C, 30 min) .

  • Cyclization: In situ ring closure via silver triflate-catalyzed intramolecular alkyne hydroamination, yielding 6-substituted derivatives in 52–71% yield .

This method’s efficiency stems from avoiding intermediate isolation, though yields vary with alkyne steric bulk .

Japp–Klingemann Reaction-Based Approach

An alternative route employs 2-chloro-3-nitropyridine precursors:

  • SNAr Reaction: Displacement of chloride by hydrazine derivatives.

  • Azo-Coupling: Treatment with arenediazonium tosylates to form hydrazones.

  • Cyclization: Acid-mediated pyrazole ring annulation, achieving 45–68% yields over three steps .

Key advantages include operational simplicity and compatibility with diverse diazonium salts .

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Sonogashira Cross-Coupling52–71One-pot procedureRequires microwave equipment
Japp–Klingemann Pathway45–68Broad substrate scopeMulti-step purification

Microwave-assisted methods reduce reaction times but necessitate specialized instrumentation .

Stability and Degradation Pathways

Hydrolytic Stability

The trifluoromethyl group confers resistance to hydrolytic cleavage at physiological pH (7.4), as demonstrated by <95% remaining after 24 hours in PBS buffer. Degradation primarily occurs via oxidative defluorination at elevated temperatures (>80°C).

Future Directions and Challenges

While current synthetic methods provide access to gram-scale quantities, regioselective functionalization at the 3- and 7-positions remains challenging. Computational modeling predicts that introducing electron-donating groups (e.g., -OCH₃) at these positions could enhance TBK1 selectivity . Additionally, developing enantioselective routes to chiral pyrazolopyridines may unlock applications in asymmetric catalysis.

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